molecular formula C24H30N2O4 B131898 1,3-Propanedioic acid, 2-(4-(diphenylmethyl)-1-piperazinyl)-, diethyl ester CAS No. 149256-95-1

1,3-Propanedioic acid, 2-(4-(diphenylmethyl)-1-piperazinyl)-, diethyl ester

Katalognummer B131898
CAS-Nummer: 149256-95-1
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: ONWDYWVNBASKND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanedioic acid, 2-(4-(diphenylmethyl)-1-piperazinyl)-, diethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Dipipanone and has been studied extensively due to its unique properties and potential applications in the field of medicine, biochemistry, and pharmacology.

Wirkmechanismus

The mechanism of action of Dipipanone involves binding to specific receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also acts on the reward centers of the brain, resulting in a reduction in the desire for opioids.
Biochemical and Physiological Effects:
Dipipanone has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood, and increase energy levels. It has also been found to have a sedative effect, making it useful for the treatment of anxiety and insomnia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Dipipanone is its potential applications in the development of pain-relieving medications and the treatment of opioid addiction. However, it also has limitations, such as potential side effects and the risk of addiction.

Zukünftige Richtungen

There are several future directions for the study of Dipipanone. One potential area of research is the development of new pain-relieving medications that are more effective and have fewer side effects than current treatments. Another area of research is the development of medications for the treatment of opioid addiction that are more effective and have fewer side effects than current treatments. Additionally, further research is needed to fully understand the mechanism of action of Dipipanone and its potential applications in various fields.
Conclusion:
In conclusion, Dipipanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its potential applications in the field of medicine, biochemistry, and pharmacology. While it has advantages, such as potential applications in the development of pain-relieving medications and the treatment of opioid addiction, it also has limitations, such as potential side effects and the risk of addiction. Further research is needed to fully understand the potential applications and limitations of Dipipanone.

Synthesemethoden

The synthesis of Dipipanone involves the reaction of 1,3-propanedioic acid with 4-(diphenylmethyl)-1-piperazine in the presence of diethyl ester. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Dipipanone has been extensively studied for its potential applications in the field of medicine, biochemistry, and pharmacology. It has been found to have analgesic properties, making it a potential candidate for the development of pain-relieving medications. It has also been studied for its potential applications in the treatment of opioid addiction.

Eigenschaften

CAS-Nummer

149256-95-1

Molekularformel

C24H30N2O4

Molekulargewicht

410.5 g/mol

IUPAC-Name

diethyl 2-(4-benzhydrylpiperazin-1-yl)propanedioate

InChI

InChI=1S/C24H30N2O4/c1-3-29-23(27)22(24(28)30-4-2)26-17-15-25(16-18-26)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3

InChI-Schlüssel

ONWDYWVNBASKND-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3

Andere CAS-Nummern

149256-95-1

Synonyme

diethyl 2-(4-benzhydrylpiperazin-1-yl)propanedioate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.